An In-Depth Technical Guide to Amino-PEG9-acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to Amino-PEG9-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG9-acid is a versatile, heterobifunctional linker molecule integral to the advancement of bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use.
Core Concepts
Amino-PEG9-acid consists of a nine-unit polyethylene glycol (PEG) chain flanked by a primary amine (-NH2) group at one end and a carboxylic acid (-COOH) group at the other.[1][2] This structure imparts several advantageous characteristics:
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Hydrophilicity: The PEG spacer significantly increases the aqueous solubility of the molecule it is attached to, which can prevent aggregation and improve the pharmacokinetic profile of the conjugate.[1][2]
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Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule.
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Defined Length: The discrete nine-unit PEG chain provides a precise and flexible spacer arm, allowing for controlled distances between conjugated molecules.
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Heterobifunctionality: The terminal amine and carboxylic acid groups are orthogonal, meaning they can be selectively reacted with different functional groups to link two different molecules.[1]
Physicochemical Properties
The quantitative data for Amino-PEG9-acid has been compiled from various suppliers to provide a clear summary of its key properties.
| Property | Value | Reference(s) |
| CAS Number | 1191079-83-0 | |
| Molecular Formula | C21H43NO11 | |
| Molecular Weight | ~485.57 g/mol | |
| Appearance | White to light yellow solid or liquid | |
| Purity | >95% | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated |
Applications in Drug Development
Amino-PEG9-acid is a crucial component in the construction of complex biomolecules:
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Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Amino-PEG9-acid can serve as the hydrophilic, non-cleavable linker connecting the antibody and the cytotoxic payload. The use of a PEG linker can improve the ADC's stability and pharmacokinetic properties.
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PROTACs: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. Amino-PEG9-acid can be used to connect the target protein ligand to the E3 ligase ligand, with the PEG chain providing the necessary flexibility and solubility for the formation of the ternary complex.
Experimental Protocols
The bifunctional nature of Amino-PEG9-acid allows for two primary modes of conjugation: reaction of its amine group with an activated carboxylic acid (e.g., an NHS ester) and reaction of its carboxylic acid group with an amine, typically mediated by a coupling agent like EDC or DCC.
Protocol 1: Amide Bond Formation via NHS Ester Coupling
This protocol describes the reaction of the primary amine of Amino-PEG9-acid with an N-hydroxysuccinimide (NHS) ester-activated molecule (Molecule A).
Materials:
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Molecule A with an NHS ester functional group
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Amino-PEG9-acid
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Anhydrous, amine-free solvent (e.g., DMF or DMSO)
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Reaction buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at pH 7.2-8.5
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Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
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Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
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Preparation of Reactants:
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Dissolve the NHS ester of Molecule A in anhydrous DMF or DMSO to create a stock solution.
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Dissolve Amino-PEG9-acid in the reaction buffer.
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Conjugation Reaction:
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Add a 10- to 20-fold molar excess of the Molecule A-NHS ester solution to the Amino-PEG9-acid solution.
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching the Reaction (Optional):
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Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester.
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Incubate for 15-30 minutes at room temperature.
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Purification:
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Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
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Protocol 2: Amide Bond Formation via EDC/NHS Coupling
This protocol details the reaction of the carboxylic acid of Amino-PEG9-acid with an amine-containing molecule (Molecule B) using EDC and NHS as coupling agents.
Materials:
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Amino-PEG9-acid
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Molecule B with a primary amine functional group
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Activation buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
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Coupling buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching solution: Hydroxylamine-HCl or 1 M Tris-HCl, pH 8.5
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Purification system (e.g., column chromatography or dialysis)
Procedure:
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Activation of Carboxylic Acid:
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Dissolve Amino-PEG9-acid in the activation buffer.
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Add EDC (1.2 equivalents) and NHS (1.5 equivalents) to the solution.
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Stir the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
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Conjugation Reaction:
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Adjust the pH of the activated Amino-PEG9-acid solution to 7.2-7.5 by adding the coupling buffer.
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Immediately add the amine-containing Molecule B to the solution.
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Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
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Quenching the Reaction:
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Add the quenching solution to hydrolyze any unreacted NHS esters.
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Purification:
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Purify the conjugate using an appropriate method such as column chromatography or dialysis to remove byproducts and unreacted starting materials.
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Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using Amino-PEG9-acid, where one component is functionalized with a carboxylic acid and the other with an amine.
